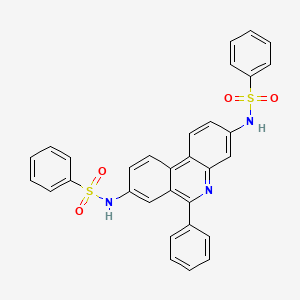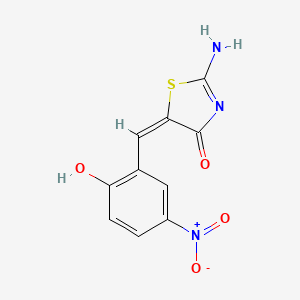
N,N'-(6-phenylphenanthridine-3,8-diyl)dibenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N'-(6-phenylphenanthridine-3,8-diyl)dibenzenesulfonamide, also known as PPD, is a novel organic compound with potential applications in scientific research.
Mechanism of Action
N,N'-(6-phenylphenanthridine-3,8-diyl)dibenzenesulfonamide has been shown to inhibit the activity of topoisomerase I, an enzyme that plays a critical role in DNA replication and transcription. By inhibiting this enzyme, this compound can induce DNA damage and cell death in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, while having minimal effects on normal cells. It has also been shown to inhibit tumor growth and metastasis in animal models.
Advantages and Limitations for Lab Experiments
N,N'-(6-phenylphenanthridine-3,8-diyl)dibenzenesulfonamide is a relatively simple and cost-effective compound to synthesize, making it a viable option for scientific research. However, its low solubility in water can limit its use in certain experiments. Additionally, further studies are needed to determine its potential toxicity and side effects.
Future Directions
There are several potential future directions for research on N,N'-(6-phenylphenanthridine-3,8-diyl)dibenzenesulfonamide, including:
1. Developing more efficient synthesis methods for this compound to increase its availability and reduce costs.
2. Investigating the potential of this compound as a therapeutic agent for various types of cancer.
3. Studying the effects of this compound on other cellular processes and pathways.
4. Developing new biosensors and diagnostic tools based on this compound.
5. Investigating the potential of this compound in combination with other anti-cancer agents for improved efficacy.
In conclusion, this compound is a promising compound with potential applications in scientific research. Its synthesis method is relatively simple, and it has shown promising results in various studies. Further research is needed to fully understand its mechanism of action, potential toxicity, and potential applications in cancer therapy and diagnostics.
Synthesis Methods
N,N'-(6-phenylphenanthridine-3,8-diyl)dibenzenesulfonamide can be synthesized through a simple and efficient method involving the reaction of 6-phenylphenanthridine-3,8-diamine with benzenesulfonyl chloride. The resulting compound is a white crystalline solid with a melting point of 273-275°C and a purity of over 99%.
Scientific Research Applications
N,N'-(6-phenylphenanthridine-3,8-diyl)dibenzenesulfonamide has shown potential as a fluorescent probe for the detection of DNA and RNA. It has been used in the development of biosensors for the detection of cancer cells and DNA damage. This compound has also been investigated for its potential as an anti-cancer agent, with promising results in in vitro and in vivo studies.
properties
IUPAC Name |
N-[3-(benzenesulfonamido)-6-phenylphenanthridin-8-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H23N3O4S2/c35-39(36,25-12-6-2-7-13-25)33-23-16-18-27-28-19-17-24(34-40(37,38)26-14-8-3-9-15-26)21-30(28)32-31(29(27)20-23)22-10-4-1-5-11-22/h1-21,33-34H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTLVTHIDPUJWIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=C(C=CC3=C4C=CC(=CC4=N2)NS(=O)(=O)C5=CC=CC=C5)NS(=O)(=O)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H23N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
565.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-7-(2-pyrazinylcarbonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6098600.png)
![1-(2-ethyl-5-fluoro-3-methyl-1H-indol-7-yl)-N-{[1-(3-pyridinyl)-1H-pyrrol-2-yl]methyl}methanamine](/img/structure/B6098601.png)
![4-{[(1-ethyl-1H-benzimidazol-2-yl)imino]methyl}phenol](/img/structure/B6098606.png)
![5-{3-bromo-4-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6098631.png)
![1-[3-({[(3,5,6-trimethyl-2-pyrazinyl)methyl]amino}methyl)-2-pyridinyl]-3-piperidinol](/img/structure/B6098633.png)
![1-benzyl-5-methoxy-2-{[2-(4-morpholinyl)ethyl]thio}-1H-benzimidazole dihydrochloride](/img/structure/B6098641.png)
![4-{1-[(5-ethyl-2-furyl)methyl]-3-piperidinyl}morpholine](/img/structure/B6098648.png)
![4-[4-(2-furoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B6098656.png)
![3-[(benzylamino)sulfonyl]-N-(4-chlorophenyl)benzamide](/img/structure/B6098658.png)


![2-hydroxybenzaldehyde {4-oxo-5-[3-(trifluoromethyl)benzyl]-1,3-thiazolidin-2-ylidene}hydrazone](/img/structure/B6098681.png)
![3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-7-hydroxy-8-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-2H-chromen-2-one](/img/structure/B6098690.png)
![1-[4-(4-{6-[(2-thienylmethyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}-1-piperazinyl)phenyl]ethanone](/img/structure/B6098707.png)